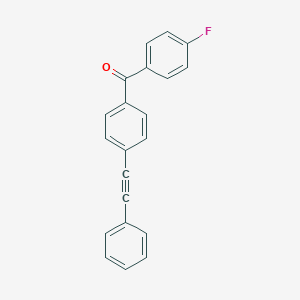

4-Fluoro-4'-(phenylethynyl)benzophenone

Descripción general

Descripción

4-Fluoro-4’-(phenylethynyl)benzophenone is an organic compound with the molecular formula C21H13FO It is a fluorinated derivative of benzophenone, characterized by the presence of a phenylethynyl group attached to the benzophenone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4’-(phenylethynyl)benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with fluorobenzene and phenylacetylene as the primary starting materials.

Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. This involves the use of a palladium catalyst, a copper co-catalyst, and a base (e.g., triethylamine) in an inert atmosphere (e.g., nitrogen or argon).

Procedure: Fluorobenzene is first converted to 4-fluoroiodobenzene through iodination. The 4-fluoroiodobenzene then undergoes a Sonogashira coupling reaction with phenylacetylene to yield 4-Fluoro-4’-(phenylethynyl)benzophenone.

Industrial Production Methods

While specific industrial production methods for 4-Fluoro-4’-(phenylethynyl)benzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-4’-(phenylethynyl)benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 4-Fluoro-4'-(phenylethynyl)benzophenone is primarily achieved through the Sonogashira coupling reaction , which involves the reaction of 4-bromo-4'-fluorobenzophenone with phenylacetylene. The reaction typically requires a palladium catalyst and a base, such as triethylamine, under reflux conditions. The overall reaction can be summarized as follows:

The product can be purified through recrystallization from solvents like acetone, yielding white crystalline solids with a melting point of approximately 151-152°C .

Material Science

This compound is utilized in the synthesis of advanced materials such as poly(arylene ethers) . These materials are characterized by their thermal stability and mechanical properties, making them suitable for high-performance applications. The compound acts as a crosslinking agent during polymer synthesis, enhancing the structural integrity of the resulting materials .

Photochemistry

The compound serves as a photocatalyst in various photochemical reactions. Its ability to absorb UV light allows it to facilitate reactions that require light activation. For instance, it has been applied in photochemical fluorination processes, where it helps convert precursors into fluorinated products under UV irradiation .

Pharmaceutical Development

While specific biological activity data for this compound is limited, compounds with similar structures are often investigated for their potential as pharmaceutical intermediates or agents in photodynamic therapy due to their ability to absorb UV light. The presence of the fluorine atom may enhance lipophilicity and biological activity compared to non-fluorinated analogs .

Drug Discovery

The compound is also being explored for its role in drug discovery processes. Its unique structure may provide insights into the development of new therapeutic agents targeting various diseases.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Fluorobenzophenone | Benzophenone core with fluorine | Primarily used as a UV filter |

| 4-(Phenylethynyl)benzophenone | Similar ethynyl substitution without fluorine | Less lipophilic than its fluorinated variant |

| Benzophenone | Base structure without additional substitutions | Commonly used as a UV stabilizer |

The presence of fluorine in this compound enhances its properties compared to non-fluorinated analogs, making it particularly valuable in specialized applications such as drug development and material synthesis.

Case Studies

- Polymer Synthesis : Research has demonstrated that incorporating this compound into poly(arylene ethers) results in materials that exhibit enhanced thermal stability and mechanical properties. These findings suggest potential applications in high-performance engineering plastics .

- Photocatalytic Reactions : Studies indicate that this compound can effectively catalyze photochemical reactions under UV light, leading to moderate yields in fluorination processes. This capability opens avenues for developing new methods in synthetic organic chemistry .

- Drug Development : Investigations into the biological activity of similar compounds have shown promise in their use as intermediates for pharmaceuticals targeting neurological disorders, indicating that further studies on this compound could yield valuable insights into its therapeutic potential .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-4’-(phenylethynyl)benzophenone involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can engage in hydrogen bonding and other electrostatic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzophenone: Similar in structure but lacks the phenylethynyl group.

4-Phenylethynylbenzophenone: Similar but does not contain the fluorine atom.

4-Fluoro-4’-(phenylethynyl)acetophenone: Contains an acetophenone core instead of benzophenone.

Uniqueness

4-Fluoro-4’-(phenylethynyl)benzophenone is unique due to the combination of the fluorine atom and the phenylethynyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic electronics.

Actividad Biológica

4-Fluoro-4'-(phenylethynyl)benzophenone (CAS No. 153354-46-2) is an organic compound characterized by a benzophenone core with a fluorine atom and a phenylethynyl group. This unique structure contributes to its distinct photophysical properties, making it a subject of interest in various chemical applications, including organic photovoltaics and potential pharmaceutical intermediates.

Synthesis

The synthesis of this compound typically involves the Sonogashira coupling reaction . This method combines 4-bromo-4'-fluorobenzophenone with phenylacetylene in the presence of a palladium catalyst and a base, such as triethylamine, under reflux conditions. The reaction pathway can be summarized as follows:

- Reactants : 4-bromo-4'-fluorobenzophenone and phenylacetylene.

- Catalyst : Palladium-based catalyst.

- Base : Triethylamine.

- Solvent : Toluene or similar organic solvents.

The resulting product is purified through recrystallization, yielding white crystalline solids with a melting point of approximately 151-152°C .

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures have been evaluated for various biological activities:

- Photodynamic Therapy : Due to its ability to absorb UV light, it may be explored as an agent in photodynamic therapy, which utilizes light to activate photosensitizing agents that induce cytotoxic effects in targeted tissues .

- Antimicrobial Activity : Similar benzophenone derivatives have exhibited antimicrobial properties against various pathogens, suggesting potential applications in developing antimicrobial agents .

- Cytotoxicity : Studies on structurally related compounds indicate varying degrees of cytotoxicity against human cancer cell lines, with IC50 values ranging from 6.8 to 87.8 µM for certain chlorinated benzophenone derivatives .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Fluorobenzophenone | Benzophenone core with fluorine | Primarily used as a UV filter |

| 4-(Phenylethynyl)benzophenone | Similar ethynyl substitution without fluorine | Less lipophilic than the fluorinated variant |

| Benzophenone | Base structure without additional substitutions | Commonly used as a UV stabilizer |

The presence of fluorine in this compound enhances its lipophilicity and may improve its biological activity compared to non-fluorinated analogs .

Case Studies

Recent studies have investigated the interaction of benzophenones with biological systems:

- Fungicidal Activity : A case study demonstrated that benzophenones exhibit protectant and curative activity against powdery mildew fungi, affecting multiple stages of fungal development . These findings suggest that similar compounds may also possess antifungal properties.

- Cytotoxicity Assessment : In vitro evaluations on related compounds revealed significant cytotoxic effects on human cancer cell lines, indicating potential therapeutic applications .

Propiedades

IUPAC Name |

(4-fluorophenyl)-[4-(2-phenylethynyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FO/c22-20-14-12-19(13-15-20)21(23)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWWXACONTVUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399258 | |

| Record name | 4-Fluoro-4'-(phenylethynyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153354-46-2 | |

| Record name | 4-Fluoro-4'-(phenylethynyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-4'-(phenylethynyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.